molecular formula C8H14N4 B13628045 5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazol-4-amine

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazol-4-amine

Cat. No.: B13628045
M. Wt: 166.22 g/mol
InChI Key: IRAAVLFJNQHUQP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine is a chemical compound featuring an amine-functionalized 1,2,3-triazole core, substituted with cyclopropyl and isopropyl groups. This structure combines a privileged heterocyclic scaffold with aliphatic and alicyclic motifs, making it a valuable building block in medicinal chemistry and drug discovery research. The 1,2,3-triazole ring is a prominent pharmacophore in drug design due to its hydrogen bonding capability, dipole moment, and metabolic stability, often serving as a bioisostere for amide and ester functionalities . The specific substitution pattern on this compound is of particular interest. The cyclopropyl group is a common motif in medicinal chemistry known to influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile by restricting conformational flexibility . Similarly, the isopropyl group can be utilized to explore steric and hydrophobic interactions within a target binding site. Although direct biological data for this specific compound is not widely published in the available scientific literature, analogues within the 5-amino-1,2,3-triazole-4-carboxamide class have been identified as potent inhibitors of Trypanosoma cruzi , the parasite responsible for Chagas' disease, demonstrating the high research value of this chemical series . This product is intended for research purposes by qualified laboratory personnel. It is classified as "For Research Use Only” and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-cyclopropyl-1-propan-2-yltriazol-4-amine

InChI

InChI=1S/C8H14N4/c1-5(2)12-7(6-3-4-6)8(9)10-11-12/h5-6H,3-4,9H2,1-2H3

InChI Key

IRAAVLFJNQHUQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)N)C2CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,2,3-Triazoles

1,2,3-Triazoles are typically synthesized via azide-alkyne cycloaddition reactions (the Huisgen cycloaddition), often catalyzed by copper (CuAAC) or ruthenium catalysts to afford regioselective products. However, for the specific substitution pattern of 5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine , tailored synthetic routes are necessary.

Key Synthetic Routes to 5-Substituted 1,2,3-Triazoles

Based on a detailed review of literature:

  • The preparation often starts from α-cyanoacetic esters or amides, which undergo cyclization with azides formed in situ to produce 5-amino-1,2,3-triazole derivatives.
  • Microwave-assisted cyclization reactions have been employed to improve reaction rates and yields in similar triazole syntheses.
  • Copper-catalyzed azide-alkyne cycloaddition is a versatile method to introduce substituents at the 1 and 4 positions of the triazole ring, with subsequent functionalization to install amino groups at the 4-position.

Specific Preparation of 5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine

While direct literature on this exact compound is limited, the following synthetic approach can be inferred and adapted from related compounds and general triazole chemistry:

Step Reaction Description Reagents & Conditions Yield Notes
1 Synthesis of cyclopropyl-substituted hydrazide or α-cyanoacetate precursor Starting from cyclopropylacetic acid derivatives; standard esterification or amidation 70-85% Precursor for triazole ring formation
2 Formation of azide intermediate Sodium azide treatment of appropriate halide or tosylate precursor 80-95% Azide formation under mild conditions
3 Cycloaddition with isopropyl-substituted alkyne Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 60-90% Regioselective 1,4-disubstituted triazole formation
4 Amination at the 4-position Nucleophilic substitution or reduction of nitro group 50-75% Introduction of amino group at C-4

This synthetic outline is consistent with the preparation of structurally related 5-amino-1,2,3-triazole derivatives.

Detailed Synthetic Example from Literature

A prototypical procedure for the cyclization reaction to prepare 5-amino-1,2,3-triazole derivatives, as reported by researchers in the Journal of Medicinal Chemistry, is summarized below:

Step Procedure Details
Starting Material α-Cyanoacetamide derivative (e.g., 2-cyano-N-(3-methoxyphenyl)acetamide)
Reagents Sodium azide generated in situ from sodium nitrite and hydrobromic acid; copper catalyst
Conditions Microwave irradiation at 80°C for 1 hour
Workup Extraction with ethyl acetate, drying over MgSO4, concentration in vacuo
Product 5-amino-1,2,3-triazole derivative isolated as white powder
Yield 56% isolated yield

This method highlights the importance of microwave-assisted cyclization for efficient synthesis of 5-amino-1,2,3-triazoles.

Alternative Synthetic Routes and Precursors

From 5-Amino-3-chlorosulfonyl-1,2,4-triazole Intermediates

Though focusing on 1,2,4-triazoles, methods involving chlorination and substitution reactions on amino-triazole intermediates provide insights into heterocycle functionalization that can be adapted for 1,2,3-triazoles.

Use of Acyl Hydrazides and Ethyl 2-ethoxy-2-iminoacetate Hydrochloride

A convergent synthetic strategy for 3(5)-substituted 1,2,4-triazoles involves cyclization of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, affording diverse substituted triazoles in good yields (35–89%). This approach can inspire analogous strategies for 1,2,3-triazole derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
CuAAC (Copper-catalyzed azide-alkyne cycloaddition) Azide, isopropyl alkyne, Cu(I) catalyst Room temp to 80°C, microwave-assisted 60-90% High regioselectivity, mild conditions Requires azide and alkyne precursors
Cyclization of α-cyanoacetamide with azide α-Cyanoacetamide, sodium azide, base Microwave, 80°C, 1 h ~56% Efficient, scalable Moderate yield, requires microwave
Chlorination of 5-amino-3-mercapto-1,2,4-triazole Chlorine, aqueous acid 0 to 25°C, exothermic Not directly applicable Useful for sulfonamide intermediates Limited to 1,2,4-triazoles
Convergent synthesis from acyl hydrazides Acyl hydrazide, ethyl 2-ethoxy-2-iminoacetate Ethanol, room temp, 12 h 35-89% Gram-scale, diverse substituents Focused on 1,2,4-triazoles

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-isopropyl-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Triazol-4-amine Derivatives
Compound Name Substituents (Positions) Melting Point (°C) Key Electronic Features Stability/Solubility Insights
5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine 5-Cyclopropyl, 1-Isopropyl Not Reported High steric hindrance; moderate basicity Enhanced stability due to bulky groups
5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine (10a) 5-Benzyl, 2-(4-Cl-Ph) >250 Strong π-π interactions; IR: NH₂ at 3330 cm⁻¹ Low solubility in polar solvents
5-Benzyl-2-(4-tolyl)-2H-1,2,3-triazol-4-amine (10b) 5-Benzyl, 2-(4-Me-Ph) ~197 IR: NH₂ at 3340 cm⁻¹; NMR: δ 2.44 (CH₃) Improved solubility vs. 10a
5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Hybrid pyrazole-thiadiazole Not Reported Conjugated heterocyclic system Potential for bioactivity

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropyl, cyclopropyl) enhance stability by hindering dimerization or decomposition, as seen in mesoionic carbenes (MICs) with diarylated groups .
  • Electronic Effects : Aryl substituents (e.g., benzyl, chlorophenyl) increase π-conjugation, while alkyl groups (e.g., isopropyl) modulate lipophilicity and electron-donating capacity .
  • Amine Reactivity : The NH₂ group at position 4 enables nucleophilic reactions, such as cyclization with chloroacetonitrile to form pyrazolopyrimidines .

Key Insights :

  • Triazol-4-amines vs. MICs : While MICs (e.g., 1,2,3-triazol-5-ylidenes) are electron-rich carbenes for catalysis, triazol-4-amines prioritize hydrogen bonding and nucleophilic reactivity .
  • Pharmacological Potential: Triazol-4-amines with aromatic substituents (e.g., 10a) show potent H₁-antihistamine activity, comparable to mepyramine (pA₂ = 9.1) . In contrast, the target compound’s cyclopropyl group may confer metabolic stability in drug design .

Stability and Reactivity Trends

  • Steric Protection : The isopropyl group in 5-cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine likely prevents unwanted side reactions, akin to MICs stabilized by 2,6-diisopropylphenyl (Dipp) groups .
  • Solubility : Alkyl substituents (e.g., isopropyl) reduce water solubility compared to aryl derivatives but improve membrane permeability in bioactive molecules .

Biological Activity

5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine is a notable compound within the triazole family, recognized for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine is characterized by a five-membered triazole ring containing three nitrogen atoms. Its molecular formula is C9H16N4C_9H_{16}N_4 with a molecular weight of 180.25 g/mol. The specific arrangement of cyclopropyl and isopropyl substituents contributes to its distinct chemical properties and biological interactions .

The biological activity of 5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming hydrogen bonds and other interactions with active sites, which may alter cellular processes.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
  • Antifungal Properties : Similar to other triazole derivatives, it has shown effectiveness against fungal infections by disrupting fungal cell membrane synthesis .
  • Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant activity comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In antifungal assays against Candida species, the compound displayed promising results:

Fungal StrainMIC (µg/mL)
Candida albicans8
Candida glabrata16

This suggests that 5-Cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine could be effective in treating fungal infections resistant to conventional therapies .

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the most reliable synthetic routes for 5-cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a cycloaddition reaction (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole core, followed by functionalization of substituents. Key steps include:

  • Cyclopropyl group introduction : Use cyclopropane derivatives (e.g., cyclopropylboronic acid) under Suzuki-Miyaura coupling conditions .
  • Isopropyl substitution : Alkylation with isopropyl halides in the presence of a base (e.g., K₂CO₃) at 60–80°C . Optimization strategies:
  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate at peak product formation.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How can researchers validate the structural integrity of 5-cyclopropyl-1-isopropyl-1H-1,2,3-triazol-4-amine post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns, if applicable .

Q. What preliminary biological screening assays are recommended to assess the compound’s bioactivity?

Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR or HIV-1 protease) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological efficacy?

SAR strategies include:

  • Substituent variation : Synthesize analogs with modified cyclopropyl (e.g., cyclohexyl) or isopropyl (e.g., tert-butyl) groups to assess steric/electronic effects .
  • Triazole ring substitution : Replace the triazole with oxadiazole or thiadiazole cores to evaluate heterocycle-dependent activity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions with target proteins .

Q. What experimental and computational approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Contradictions may arise from assay variability or off-target effects. Mitigation approaches:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Dose-response validation : Repeat assays with ≥3 biological replicates and calculate mean ± SEM .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .

Q. How can researchers evaluate the compound’s metabolic stability and potential toxicity in preclinical models?

Key methodologies:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • In vivo toxicity : Administer escalating doses in rodent models and assess hepatic/renal biomarkers (ALT, creatinine) .

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